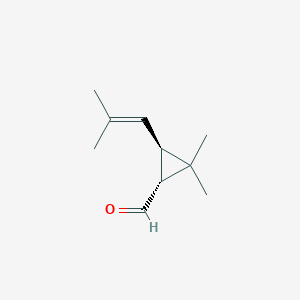
trans-Chrysanthemal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(R,R)-chrysanthemal is an aldehyde resulting from the formal oxidation of the hydroxy group of (R,R)-chrysanthemol. It is an aliphatic aldehyde, a member of cyclopropanes, an olefinic compound and a monoterpenoid. It derives from a (R,R)-chrysanthemol.
Aplicaciones Científicas De Investigación
Agricultural Applications
Natural Insecticides:
trans-Chrysanthemal is a key precursor in the biosynthesis of pyrethrins, which are natural insecticides derived from Tanacetum cinerariifolium. Pyrethrins are widely used in agriculture due to their effectiveness against a broad spectrum of pests while being less harmful to mammals compared to synthetic insecticides. The conversion of trans-chrysanthemol to trans-chrysanthemic acid is crucial in this biosynthetic pathway, highlighting the importance of this compound in developing environmentally friendly pest control methods .
Table 1: Comparison of Pyrethrin Efficacy
| Compound | Source | Efficacy (mg/kg) | Toxicity Level |
|---|---|---|---|
| Pyrethrin I | Tanacetum cinerariifolium | 50 | Low |
| Pyrethrin II | Tanacetum cinerariifolium | 40 | Low |
| Synthetic Pyrethroids | Various | 30 | Moderate |
Biochemical Research
Metabolic Engineering:
Recent studies have demonstrated the potential of using this compound in metabolic engineering to enhance the production of valuable terpenoids. By introducing genes responsible for the synthesis of trans-chrysanthemol and its derivatives into various plant systems, researchers have successfully increased the yield of trans-chrysanthemic acid, which has applications in pharmaceuticals and cosmetics .
Case Study: Tomato Metabolic Engineering
In a notable case study, researchers engineered tomato plants to express chrysanthemol synthase along with alcohol dehydrogenase and aldehyde dehydrogenase genes. This approach resulted in a significant increase in trans-chrysanthemic acid levels—about 1.7-fold higher than non-transgenic counterparts—demonstrating the feasibility of using tomato as a platform for producing valuable terpenoids .
Pharmaceutical Applications
Potential Anti-Cancer Properties:
The derivatives of this compound, particularly trans-chrysanthemic acid, have shown potential anti-cancer properties. Research indicates that these compounds can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The ability to produce these compounds through engineered plant systems opens new avenues for developing natural anti-cancer agents .
Environmental Impact
The use of natural insecticides derived from this compound not only reduces reliance on synthetic chemicals but also minimizes environmental impact. Studies have shown that pyrethrins are biodegradable and have a lower toxicity profile compared to conventional pesticides, making them safer for non-target organisms and ecosystems .
Propiedades
Fórmula molecular |
C10H16O |
|---|---|
Peso molecular |
152.23 g/mol |
Nombre IUPAC |
(1R,3R)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carbaldehyde |
InChI |
InChI=1S/C10H16O/c1-7(2)5-8-9(6-11)10(8,3)4/h5-6,8-9H,1-4H3/t8-,9-/m1/s1 |
Clave InChI |
NQLKPDBZZUIQGM-RKDXNWHRSA-N |
SMILES |
CC(=CC1C(C1(C)C)C=O)C |
SMILES isomérico |
CC(=C[C@@H]1[C@H](C1(C)C)C=O)C |
SMILES canónico |
CC(=CC1C(C1(C)C)C=O)C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















